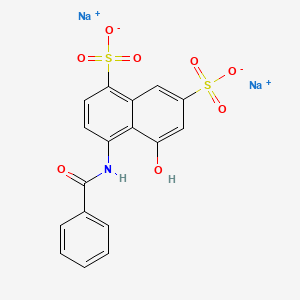
Disodium 4-(benzoylamino)-5-hydroxynaphthalene-1,7-disulphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Disodium 4-(benzoylamino)-5-hydroxynaphthalene-1,7-disulphonate is a complex organic compound with the molecular formula C17H11NNa2O8S2 . This compound is known for its unique chemical structure, which includes a naphthalene core substituted with benzoylamino, hydroxyl, and disulphonate groups. It is primarily used in various scientific research applications due to its distinctive properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of disodium 4-(benzoylamino)-5-hydroxynaphthalene-1,7-disulphonate typically involves multiple steps. One common method includes the following steps:
Nitration: Naphthalene is nitrated to form nitronaphthalene.
Reduction: The nitro group is reduced to an amino group, resulting in aminonaphthalene.
Benzoylation: The amino group is then benzoylated to form benzoylaminonaphthalene.
Sulfonation: The benzoylaminonaphthalene undergoes sulfonation to introduce sulfonic acid groups.
Neutralization: The sulfonic acid groups are neutralized with sodium hydroxide to form the disodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.
化学反应分析
Types of Reactions
Disodium 4-(benzoylamino)-5-hydroxynaphthalene-1,7-disulphonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The benzoylamino group can be reduced to an amino group.
Substitution: The sulfonate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Formation of benzoyl-5-ketonaphthalene-1,7-disulphonate.
Reduction: Formation of 4-amino-5-hydroxynaphthalene-1,7-disulphonate.
Substitution: Formation of various substituted naphthalene derivatives depending on the nucleophile used.
科学研究应用
Disodium 4-(benzoylamino)-5-hydroxynaphthalene-1,7-disulphonate is widely used in scientific research due to its versatile properties:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in biochemical assays and as a fluorescent probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of disodium 4-(benzoylamino)-5-hydroxynaphthalene-1,7-disulphonate involves its interaction with specific molecular targets. The benzoylamino group can form hydrogen bonds with proteins, affecting their structure and function. The hydroxyl and sulfonate groups enhance the compound’s solubility and reactivity, allowing it to participate in various biochemical pathways.
相似化合物的比较
Similar Compounds
Disodium 4,4’-dinitrostilbene-2,2’-disulfonate: Another disulfonate compound used in the production of dyes and optical brighteners.
Disodium 4-amino-5-hydroxynaphthalene-1,7-disulphonate: A similar compound with an amino group instead of a benzoylamino group.
Uniqueness
Disodium 4-(benzoylamino)-5-hydroxynaphthalene-1,7-disulphonate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of benzoylamino, hydroxyl, and disulphonate groups makes it particularly useful in various scientific and industrial applications.
属性
CAS 编号 |
20241-55-8 |
|---|---|
分子式 |
C17H11NNa2O8S2 |
分子量 |
467.4 g/mol |
IUPAC 名称 |
disodium;4-benzamido-5-hydroxynaphthalene-1,7-disulfonate |
InChI |
InChI=1S/C17H13NO8S2.2Na/c19-14-9-11(27(21,22)23)8-12-15(28(24,25)26)7-6-13(16(12)14)18-17(20)10-4-2-1-3-5-10;;/h1-9,19H,(H,18,20)(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2 |
InChI 键 |
NIANCZCABFGLTR-UHFFFAOYSA-L |
规范 SMILES |
C1=CC=C(C=C1)C(=O)NC2=C3C(=CC(=CC3=C(C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


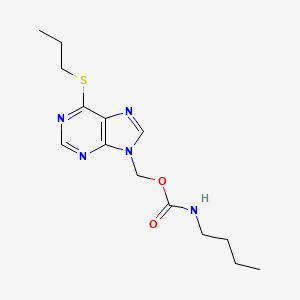
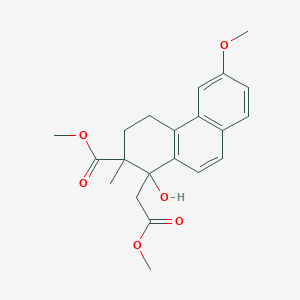
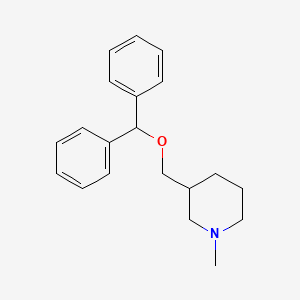
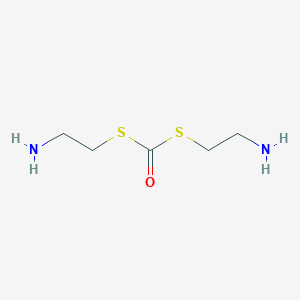
phosphanium chloride](/img/structure/B14716299.png)
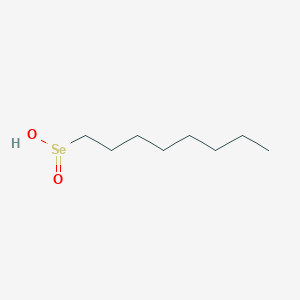
![2-[(Morpholin-4-yl)methylidene]cyclooctan-1-one](/img/structure/B14716309.png)
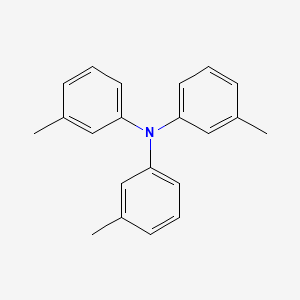
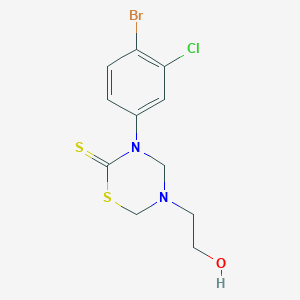
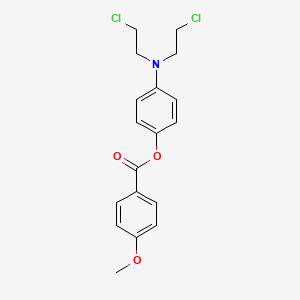

![5,5-Diphenyl-2-thiabicyclo[2.1.0]pentane 2,2-dioxide](/img/structure/B14716344.png)
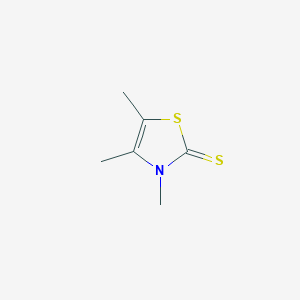
![Lithium, [tris(phenylthio)methyl]-](/img/structure/B14716359.png)
